REACTION_CXSMILES
|
C(O[CH:4](OCC)[CH2:5][Br:6])C.[NH2:10][C:11]1[CH:16]=[C:15]([CH3:17])[CH:14]=[C:13](Br)[N:12]=1.C(OCC)(=O)C>O>[Br:6][C:5]1[N:12]2[CH:13]=[CH:14][N:10]=[C:11]2[CH:16]=[C:15]([CH3:17])[CH:4]=1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(C)OC(CBr)OCC
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
NC1=NC(=CC(=C1)C)Br
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred at room temperature for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated hydrobomic acid (5 mL) and water (20 mL)
|
Type
|
ADDITION
|
Details
|
The reaction mixture is poured into 250 mL of water and 50 g sodium bicarbonate
|
Type
|
ADDITION
|
Details
|
is gradually added
|
Type
|
CUSTOM
|
Details
|
The organic layer is separated
|
Type
|
EXTRACTION
|
Details
|
extracted with hydrochloric acid (1N, 3×100 mL)
|
Type
|
CUSTOM
|
Details
|
is neutralized with ammonium hydroxide at 0° C.
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (3×200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layer is dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvent
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=CC=2N1C=CN2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.95 g | |
YIELD: PERCENTYIELD | 76% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |